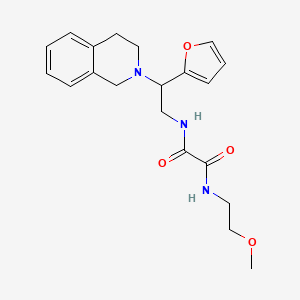
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound with applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of oxalamides, characterized by the presence of an oxalamide functional group. The intricate structure of this compound, which includes a dihydroisoquinoline moiety, a furan ring, and an oxalamide group, gives it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can be achieved through a multi-step organic reaction process. A typical synthetic route involves the following steps:
Formation of the Dihydroisoquinoline Derivative: The precursor dihydroisoquinoline can be synthesized through the Pictet-Spengler reaction involving a suitable aldehyde and an amine.
Addition of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Oxalamide Group: The oxalamide functional group is introduced by reacting the intermediate compound with oxalyl chloride and an appropriate amine under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimizing the yield and purity of the compound is crucial. This often involves:
Employing high-efficiency catalysts
Utilizing continuous flow reactors to ensure uniform reaction conditions
Implementing rigorous purification techniques like chromatography and crystallization to achieve high-purity final products
Chemical Reactions Analysis
Types of Reactions
Oxidation: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo oxidation reactions leading to the formation of corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various reduced intermediates. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where different functional groups can be introduced. Common reagents include alkyl halides and acyl chlorides.
Reagents and Conditions
The selection of reagents and reaction conditions is crucial for controlling the outcome of the chemical reactions. Typical conditions include:
Solvents: Choice of solvent (e.g., dichloromethane, ethanol) can significantly influence reaction rates and product selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions are often essential for optimizing reaction yields.
Major Products
The major products formed depend on the type of reaction and conditions used. For example:
Oxidation: Formation of oxidized derivatives with varied functional groups
Reduction: Formation of reduced intermediates with hydrogenated moieties
Substitution: Introduction of new functional groups, leading to a diverse range of derivatives
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery processes.
Biology
The compound's biological applications include serving as a probe in biochemical assays to study enzyme activity and protein interactions. Its structure makes it a valuable tool in understanding cellular processes.
Medicine
In medicine, this compound shows potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry
Industrial applications include its use as an intermediate in the synthesis of agrochemicals and materials science. Its reactivity and functional group compatibility allow for the creation of novel materials with desired properties.
Mechanism of Action
The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves the interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate the activity of these targets, leading to downstream biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can be compared to similar compounds in terms of structure, reactivity, and applications. Some similar compounds include:
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(2-methoxyethyl)oxalamide: Lacks the furan ring, which may result in different reactivity and applications.
N1-(2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide: Lacks the dihydroisoquinoline moiety, which can influence its biological activity.
By comparing these compounds, we can highlight the unique features of this compound, such as its multi-functional structure and broad range of applications.
That should cover everything you wanted to know about this fascinating compound! If there's anything more specific you need, just let me know.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-12-9-21-19(24)20(25)22-13-17(18-7-4-11-27-18)23-10-8-15-5-2-3-6-16(15)14-23/h2-7,11,17H,8-10,12-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJANUTPLHRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2903279.png)
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903280.png)
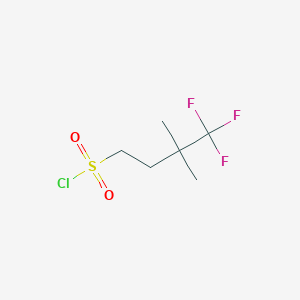
![4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid](/img/structure/B2903285.png)
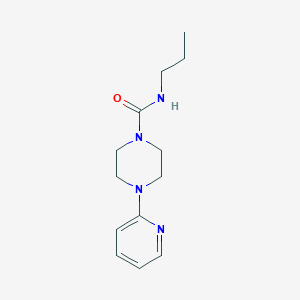
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903289.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide](/img/structure/B2903291.png)
![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2903292.png)

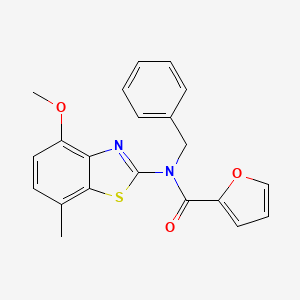

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903300.png)
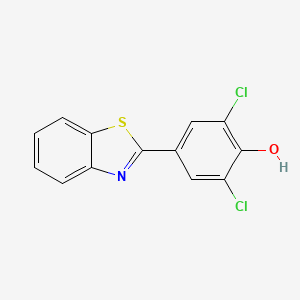
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2903302.png)
